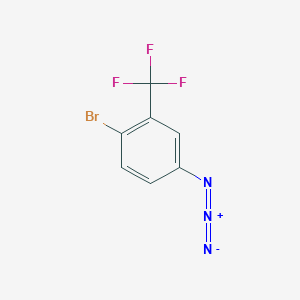
4-Azido-1-bromo-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-1-bromo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3BrF3N3 It is a derivative of benzene, characterized by the presence of azido, bromo, and trifluoromethyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-1-bromo-2-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 2-(trifluoromethyl)aniline, undergoes bromination using bromine in the presence of a suitable solvent to yield 2-bromo-2-(trifluoromethyl)aniline.
Diazotization: The brominated product is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-Azido-1-bromo-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, often facilitated by catalysts such as copper(I) or palladium.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Copper(I) catalysts, arylboronic acids, and suitable solvents.
Cycloaddition: Alkynes, copper(I) catalysts, and appropriate solvents.
Reduction: Lithium aluminum hydride or other suitable reducing agents.
Major Products
Nucleophilic Substitution: Formation of azido-bis-aryl derivatives.
Cycloaddition: Formation of triazoles.
Reduction: Formation of the corresponding amine.
Wissenschaftliche Forschungsanwendungen
4-Azido-1-bromo-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: Employed in bioconjugation techniques, where it can be used to label biomolecules with fluorescent tags or other probes.
Medicine: Potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Azido-1-bromo-2-(trifluoromethyl)benzene primarily involves its reactivity due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various applications, such as bioconjugation and material synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Azido-4-bromo-2-(trifluoromethyl)benzene
- 1-Bromo-2-(trifluoromethyl)benzene
- 4-Bromo-1-chloro-2-(trifluoromethyl)benzene
Uniqueness
4-Azido-1-bromo-2-(trifluoromethyl)benzene is unique due to the presence of both azido and bromo groups on the benzene ring, which imparts distinct reactivity compared to its analogs. The trifluoromethyl group further enhances its chemical properties, making it a valuable compound in various synthetic and research applications .
Eigenschaften
Molekularformel |
C7H3BrF3N3 |
|---|---|
Molekulargewicht |
266.02 g/mol |
IUPAC-Name |
4-azido-1-bromo-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3BrF3N3/c8-6-2-1-4(13-14-12)3-5(6)7(9,10)11/h1-3H |
InChI-Schlüssel |
DZOFCURVWXUMHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


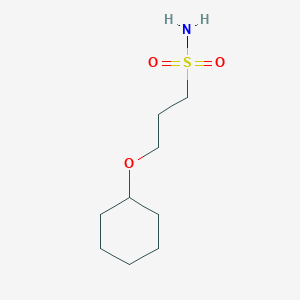
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione](/img/structure/B13489987.png)
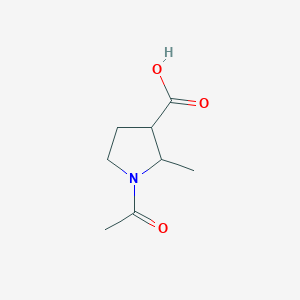



![1-[(Tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13490007.png)
![6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13490010.png)
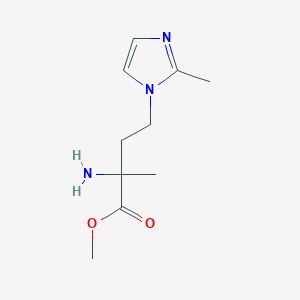

![5-tert-butyl 2-methyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate](/img/structure/B13490025.png)
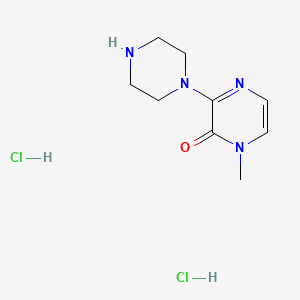
![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)

